![molecular formula C17H23N3O3S B2718386 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396802-99-5](/img/structure/B2718386.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
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Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research into structural aspects and properties of isoquinoline derivatives has highlighted their significance in forming salt and inclusion compounds. One study investigates the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids when treated with different mineral acids. These compounds have shown potential in host–guest chemistry, with implications for the development of materials with enhanced fluorescence emission, which could be beneficial in sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Isoquinoline Derivatives
The synthesis of isoquinoline derivatives via Pummerer-type cyclization has been demonstrated, offering pathways to create complex molecules with potential pharmaceutical applications. For example, a method for synthesizing 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines showcases the versatility of isoquinoline derivatives in synthesizing alkaloid-like structures, which could have implications in drug discovery and development (Toda et al., 2000).
Antiviral and Antimicrobial Activities
Isoquinoline derivatives have been evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis. The antiviral and antiapoptotic effects of a novel anilidoquinoline derivative highlight the potential of isoquinoline compounds in developing treatments for viral infections (Ghosh et al., 2008). Additionally, studies on sulfonamide-linked isoquinoline compounds have demonstrated antimicrobial activities, suggesting their use in combating bacterial and fungal infections (Dixit et al., 2010).
Antioxidant, Antifungal, and Antibacterial Activities
Arylsulfonamide-based isoquinoline derivatives have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds exhibit significant activities, highlighting their potential in developing new treatments for infections and diseases characterized by oxidative stress (Kumar & Vijayakumar, 2017).
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-19(24(2,22)23)14-17(21)18-10-5-6-11-20-12-9-15-7-3-4-8-16(15)13-20/h3-4,7-8H,9-14H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNOMJAZRCJGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#CCN1CCC2=CC=CC=C2C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide |
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